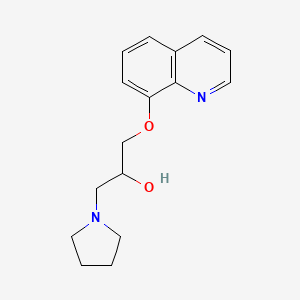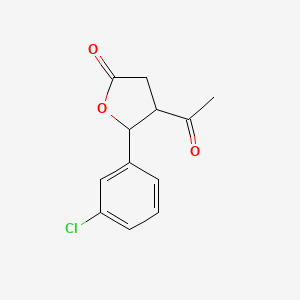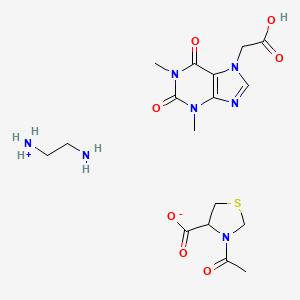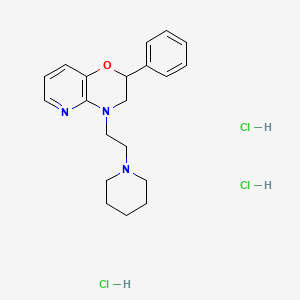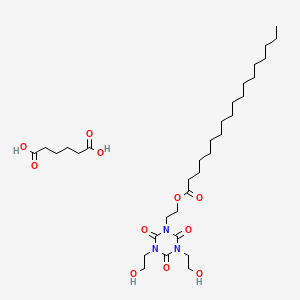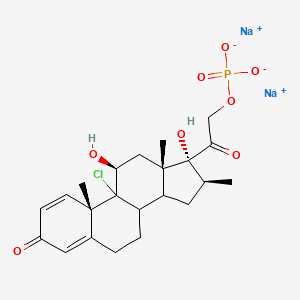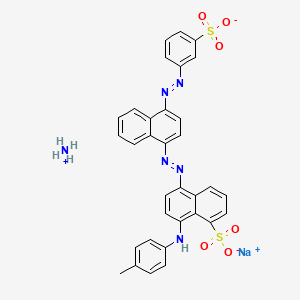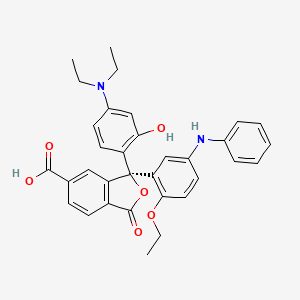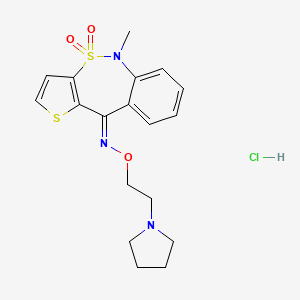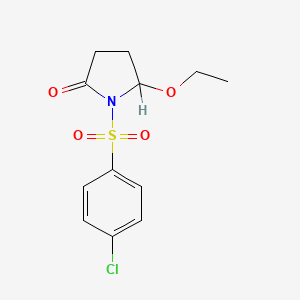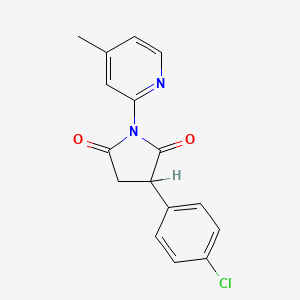
3',4'-Dimethoxy-3-(4-o-tolyl-1-piperazinyl)-propiophenone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’-Dimethoxy-3-(4-o-tolyl-1-piperazinyl)-propiophenone hydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethoxy-3-(4-o-tolyl-1-piperazinyl)-propiophenone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and o-tolylpiperazine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the intermediate compound.
Hydrochloride Formation: The intermediate compound is then treated with hydrochloric acid to form the hydrochloride salt of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Implementing quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dimethoxy-3-(4-o-tolyl-1-piperazinyl)-propiophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3’,4’-Dimethoxy-3-(4-o-tolyl-1-piperazinyl)-propiophenone hydrochloride has been studied for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3’,4’-Dimethoxy-3-(4-o-tolyl-1-piperazinyl)-propiophenone hydrochloride involves:
Molecular Targets: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: The interaction with molecular targets can lead to the activation or inhibition of specific biochemical pathways, resulting in the desired pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 3’,4’-Dimethoxy-3-(4-phenyl-1-piperazinyl)-propiophenone hydrochloride
- 3’,4’-Dimethoxy-3-(4-methyl-1-piperazinyl)-propiophenone hydrochloride
Uniqueness
3’,4’-Dimethoxy-3-(4-o-tolyl-1-piperazinyl)-propiophenone hydrochloride is unique due to its specific structural features, such as the presence of the o-tolyl group, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
CAS No. |
23771-34-8 |
|---|---|
Molecular Formula |
C22H29ClN2O3 |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C22H28N2O3.ClH/c1-17-6-4-5-7-19(17)24-14-12-23(13-15-24)11-10-20(25)18-8-9-21(26-2)22(16-18)27-3;/h4-9,16H,10-15H2,1-3H3;1H |
InChI Key |
NFMNPFFJUMKNSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCC(=O)C3=CC(=C(C=C3)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



